Ungeremine

Description

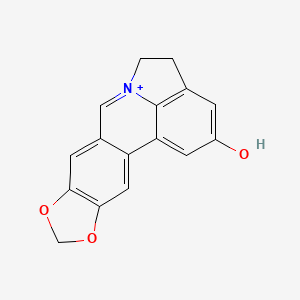

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17/h3-7H,1-2,8H2/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQOXFIPAAMFAU-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12NO3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61221-41-8 (acetate salt) |

Source

|

| Record name | Ungeremine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50175439 |

Source

|

| Record name | Ungeremine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121-12-2 |

Source

|

| Record name | Ungeremine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ungeremine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ungeremine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ungeremine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVC5B2RPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Ungeremine?

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of Ungeremine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a betaine-type Amaryllidaceae alkaloid, has emerged as a molecule of significant interest in contemporary pharmacology due to its diverse and potent biological activities.[1][2] Initially identified for its acetylcholinesterase inhibitory properties, its potential therapeutic applications have expanded to oncology and infectious diseases. This guide provides a comprehensive technical overview of the known mechanisms of action of this compound, with a focus on its anticancer and neuroprotective potentials. We will delve into the molecular pathways it modulates, supported by experimental evidence, and provide detailed protocols for researchers to investigate these effects.

Introduction to this compound

This compound is a phenanthridine alkaloid isolated from various plants of the Amaryllidaceae family, such as Nerine bowdenii and Pancratium maritimum.[1][3] Its unique chemical structure, characterized by a positively charged nitrogen atom within a planar phenanthridine core, is believed to be crucial for its biological activities.[4] This guide will explore the two primary, and seemingly distinct, mechanisms of action that define this compound's therapeutic potential: its potent anticancer activities and its inhibition of acetylcholinesterase.

Anticancer Mechanisms of Action

This compound exhibits a robust cytotoxic profile against a range of cancer cell lines, including those with multi-drug resistance.[5][6] Its anticancer effects are not mediated by a single pathway but rather a multi-pronged attack on cancer cell survival and proliferation.

Induction of Programmed Cell Death

A primary mechanism of this compound's anticancer activity is its ability to induce various forms of programmed cell death, including apoptosis, ferroptosis, and necroptosis.[5][6][7]

2.1.1. Apoptosis Induction

This compound is a potent inducer of apoptosis, the most well-characterized form of programmed cell death.[8] The apoptotic cascade initiated by this compound involves several key events:

-

Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to a significant increase in intracellular ROS levels.[5][6][8] This oxidative stress is a critical trigger for the downstream apoptotic events.

-

Mitochondrial Membrane Potential (MMP) Disruption: The elevated ROS contributes to the depolarization of the mitochondrial membrane, a point of no return in the intrinsic apoptotic pathway.[5][6]

-

Caspase Activation: Disruption of the MMP leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.[5][6][8] Both initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) are activated.[9][10][11]

The following diagram illustrates the proposed apoptotic pathway induced by this compound:

Caption: Workflow for cell cycle analysis using flow cytometry.

Cytotoxicity of this compound Against Cancer Cell Lines

The cytotoxic effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CCRF-CEM | Leukemia | 4.89 - 6.45 | [5][6] |

| MDA-MB-231-BCRP | Breast Carcinoma | 3.67 | [5][6] |

| CEM/ADR5000 | Leukemia (Doxorubicin-resistant) | 75.24 | [5][6] |

| HL-60 | Leukemia | 1.3 - 1.4 | [4][12] |

| MOLT-4 | Leukemia | 0.7 | [12] |

| K562 | Leukemia | 0.8 | [12] |

| U937 | Leukemia | 2.5 | [12] |

| LXFL 529L | Lung Cancer | 1.2 | [12] |

Neuroprotective Mechanism of Action: Acetylcholinesterase Inhibition

Beyond its anticancer properties, this compound is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [1][12]Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. [13] this compound's potent AChE inhibitory activity, with an IC50 value of 0.35 µM, positions it as a promising candidate for the development of new therapies for neurodegenerative diseases. [12]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method to determine the AChE inhibitory activity of a compound is the spectrophotometric assay developed by Ellman. [14] Protocol:

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare solutions of acetylthiocholine iodide (ATCI), the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), the chromogen. [15] * Prepare a solution of AChE enzyme. [15]2. Assay Procedure (96-well plate format):

-

To each well, add phosphate buffer, the this compound solution at various concentrations, and the DTNB solution.

-

Initiate the reaction by adding the AChE enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). [14] * Start the colorimetric reaction by adding the ATCI substrate solution. [14] * Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader. [15]3. Data Analysis:

-

Calculate the rate of the reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. [14]

-

Conclusion and Future Directions

This compound presents a compelling pharmacological profile with well-defined, yet distinct, mechanisms of action. Its ability to induce multiple forms of programmed cell death and inhibit topoisomerases makes it a promising candidate for anticancer drug development, particularly for overcoming drug resistance. Simultaneously, its potent inhibition of acetylcholinesterase highlights its potential in the treatment of neurodegenerative disorders like Alzheimer's disease.

Further research is warranted to fully elucidate the intricate signaling pathways modulated by this compound. In the context of cancer, investigating the interplay between the different forms of induced cell death could reveal synergistic therapeutic strategies. For its neuroprotective effects, preclinical and eventually clinical trials will be necessary to evaluate its efficacy and safety in vivo. [16][17][18]The multifaceted nature of this compound's mechanism of action underscores the rich therapeutic potential of natural products in modern medicine.

References

- Kuete, V., et al. (2019). Cytotoxicity of this compound towards multi-factorial drug resistant cancer cells and induction of apoptosis, ferroptosis, necroptosis and autophagy. Phytomedicine, 61, 152832.

- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.

- Verma, R., et al. (2025). Incredible use of plant-derived bioactives as anticancer agents. RSC Advances, 15(1), 1-20.

- National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.

- ResearchGate. (n.d.). Cytotoxicity of this compound towards multi-factorial drug resistant cancer cells and induction of apoptosis, ferroptosis, necroptosis and autophagy | Request PDF.

- National Center for Biotechnology Information. (n.d.). This compound effectively targets mammalian as well as bacterial type I and type II topoisomerases.

- Wikipedia. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry.

- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.

- National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot.

- ResearchGate. (n.d.). This compound effectively targets mammalian as well as bacterial type I and type II topoisomerases | Request PDF.

- National Center for Biotechnology Information. (2011). This compound effectively targets mammalian as well as bacterial type I and type II topoisomerases.

- National Center for Biotechnology Information. (1988). The role of this compound in the growth-inhibiting and cytotoxic effects of lycorine: evidence and speculation.

- Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001.

- National Center for Biotechnology Information. (n.d.). This compound | C16H12NO3+ | CID 159646.

- National Center for Biotechnology Information. (2013). This compound and Its hemisynthesized analogues as bactericides against Flavobacterium columnare.

- National Center for Biotechnology Information. (2007). Characteristics of apoptosis induction by the alkaloid emetine in human tumour cell lines.

- Wikipedia. (n.d.). Induced cell cycle arrest.

- MDPI. (2022). Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin.

- National Center for Biotechnology Information. (2007). The alkaloid emetine as a promising agent for the induction and enhancement of drug-induced apoptosis in leukemia cells.

- National Center for Biotechnology Information. (n.d.). Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation.

- MDPI. (2023). Alkaloid from Geissospermum sericeum Benth. & Hook.f. ex Miers (Apocynaceae) Induce Apoptosis by Caspase Pathway in Human Gastric Cancer Cells.

- YouTube. (2025). Northwestern develops experimental Alzheimer's drug | The Chicago Report.

- Biotrial. (n.d.). Scientific publications & posters.

- Exelixis Medical Affairs. (n.d.). Explore Clinical Trials.

- National Center for Biotechnology Information. (n.d.). Alkaloids from Caliphruria subedentata (Amaryllidaceae) as Regulators of AChE, BuChE, NMDA and GSK3 Activity: An In Vitro and In Silico Approach for Mimicking Alzheimer´s Disease.

- YouTube. (2024). How BioMarin is Leading Clinical Trials with Diversity & H1 Technology.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The role of this compound in the growth-inhibiting and cytotoxic effects of lycorine: evidence and speculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C16H12NO3+ | CID 159646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound effectively targets mammalian as well as bacterial type I and type II topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of this compound towards multi-factorial drug resistant cancer cells and induction of apoptosis, ferroptosis, necroptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Incredible use of plant-derived bioactives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05089D [pubs.rsc.org]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Alkaloids from Caliphruria subedentata (Amaryllidaceae) as Regulators of AChE, BuChE, NMDA and GSK3 Activity: An In Vitro and In Silico Approach for Mimicking Alzheimer´s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 18. m.youtube.com [m.youtube.com]

Ungeremine: A Technical Guide to Natural Sources, Extraction, and Purification

Abstract

Ungeremine, a phenanthridine-type Amaryllidaceae alkaloid, has garnered significant scientific interest due to its potent biological activities, including anticancer, antibacterial, and acetylcholinesterase inhibitory properties.[1][2][3][4] This technical guide provides an in-depth overview for researchers, chemists, and drug development professionals on the natural botanical sources of this compound, detailed methodologies for its extraction and isolation, and the biosynthetic origins of this important natural product. The protocols described herein are grounded in established scientific literature, emphasizing the rationale behind procedural choices to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

This compound is a structurally distinct isoquinoline alkaloid belonging to the Amaryllidaceae family, a group of compounds renowned for their diverse and potent bioactivities.[1][5] Its chemical scaffold, characterized by a positively charged nitrogen atom within a phenanthridine core, is crucial for its cytotoxic activity against various cancer cell lines.[1] Notably, this compound has been shown to effectively target both mammalian and bacterial topoisomerases, enzymes critical for managing DNA topology during cell replication.[1][2][6] This dual-targeting capability makes it a compelling scaffold for developing novel anticancer and antimicrobial agents.[1] Further research has highlighted its role as a potent acetylcholinesterase inhibitor, with activity surpassing that of galanthamine, an approved drug for Alzheimer's disease, marking it as a promising lead in neurodegenerative disease research.[4]

The growing therapeutic interest in this compound necessitates a comprehensive understanding of its natural origins and the most effective methods for its isolation. This guide serves as a practical resource, consolidating current knowledge on sourcing and extracting this high-value alkaloid.

Natural Sources of this compound

This compound is exclusively biosynthesized by plants belonging to the Amaryllidaceae family. This family is a well-known reservoir of unique alkaloids, many of which have been developed into pharmaceuticals.[5][7] The primary plant parts containing this compound are the bulbs, which serve as storage organs for these defensive secondary metabolites.

Key botanical sources identified in the literature include:

-

Pancratium illyricum L. : The bulbs of this species, endemic to Sardinia, Corsica, and the Tuscan Archipelago, are a confirmed source from which this compound has been successfully isolated.[1]

-

Pancratium maritimum L. : This species has also been identified as a source of this compound, which demonstrated strong antibacterial activity against Flavobacterium columnare.[3]

-

Nerine bowdenii W.Watson : This ornamental plant is another significant source, with studies isolating this compound from its bulbs and confirming its potent acetylcholinesterase inhibitory activity.[4]

-

Crinum zeylanicum (L.) L. : Leaf extracts of this plant have been shown to contain this compound, which exhibited selective cytotoxic response in lymphoblastic leukemia cells.[8]

-

Crinum powellii : While not explicitly mentioning this compound, studies on this species focus on extracting related Amaryllidaceae alkaloids and provide valuable comparative methodologies.

Biosynthesis of this compound: The Norbelladine Pathway

Amaryllidaceae alkaloids (AAs) are specialized metabolites derived from the amino acids phenylalanine and tyrosine.[9] The biosynthesis follows a conserved pathway where the key intermediate, norbelladine , is formed. Subsequent oxidative phenol coupling of norbelladine, a reaction often catalyzed by cytochrome P450 enzymes, gives rise to the diverse structural skeletons of AAs, including the crinine, lycorine, and galanthamine types.[4][10] this compound belongs to the lycorine-type structural class.

The following diagram illustrates the simplified, foundational steps of the Amaryllidaceae alkaloid biosynthetic pathway leading to the core structural types.

Caption: Foundational biosynthetic pathway of Amaryllidaceae alkaloids.

Extraction and Purification Methodologies

The extraction of this compound, like other Amaryllidaceae alkaloids, relies on its basic nature and polarity. A multi-step approach involving solvent extraction followed by various chromatographic techniques is typically required for isolating the pure compound. The choice of solvent and chromatographic matrix is critical and is determined by the physicochemical properties of this compound and co-occurring metabolites.

General Principles of Alkaloid Extraction

A common strategy for extracting alkaloids from plant material is the acid-base extraction method.[11] This process leverages the differential solubility of alkaloids in acidic and basic solutions.

-

Initial Extraction : The dried, powdered plant material (typically bulbs) is first extracted with an organic solvent, usually methanol or ethanol, to pull a wide range of metabolites into solution.[4][12]

-

Acidification : The crude extract is then dissolved in an acidic aqueous solution (e.g., 2% H₂SO₄). In this acidic medium, the basic nitrogen atom of the alkaloid becomes protonated, forming a salt. This salt is soluble in the aqueous phase.

-

Washing : The acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether or petroleum ether) to remove neutral and weakly acidic impurities like fats, waxes, and pigments, which remain in the organic phase.[9][11]

-

Basification & Re-extraction : The purified aqueous phase is then made alkaline (pH 9-10) with a base like ammonium hydroxide (NH₄OH).[9][11] This deprotonates the alkaloid salt, converting it back to its free base form, which is less soluble in water and more soluble in organic solvents. The free base is then extracted from the aqueous phase using a polar organic solvent like ethyl acetate or chloroform.[9]

The following diagram visualizes this fundamental acid-base extraction workflow.

Caption: Generalized workflow for acid-base extraction of alkaloids.

Detailed Protocol: Isolation from Pancratium illyricum

The following protocol is adapted from the successful isolation of this compound by Casu et al. (2011).[1]

Step 1: Initial Solvent Extraction

-

Grind 2.1 kg of dried and powdered bulbs of P. illyricum.

-

Perform an initial percolation with dichloromethane (CH₂Cl₂) (8 L) to remove non-polar compounds.

-

Extract the remaining plant material with methanol (MeOH) (7 L) to obtain the crude alkaloid-containing extract.

-

Evaporate the solvent under reduced pressure to yield the dried methanol extract (approx. 57 g).

Step 2: Vacuum Liquid Chromatography (VLC)

-

Take a 20 g aliquot of the dried MeOH extract.

-

Subject it to VLC on a silica gel column.

-

Elute using a step gradient of CH₂Cl₂-MeOH, starting from 100% CH₂Cl₂ and progressively increasing the polarity to 100% MeOH.

-

Collect fractions and pool them based on their TLC profiles. This will result in several major fractions (e.g., F1-F8).

Step 3: Size-Exclusion and Adsorption Chromatography

-

Identify the fraction containing the target alkaloids (in this case, F4).

-

Subject the target fraction (e.g., F4) to open-column chromatography over Sephadex LH-20, using MeOH as the eluent. Sephadex LH-20 separates molecules primarily by size.

-

Collect sub-fractions and monitor via TLC.

-

Take the this compound-containing sub-fraction (e.g., F4.4, 0.15 g).

-

Perform a final purification step by chromatographing this sub-fraction over an open silica gel column, eluting with pure MeOH.

-

This final step yields pure this compound (4 mg).[1]

Step 4: Structure Elucidation

-

Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H- and ¹³C-NMR, UV spectroscopy, and Mass Spectrometry (MS), and compare the data with literature values.[1]

Alternative and Modern Extraction Techniques

While traditional solvent extraction and chromatography are effective, modern techniques can offer improved efficiency and align with green chemistry principles.

-

Ultrasound-Assisted Extraction (UAE) : The use of ultrasonic waves can disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[13]

-

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and plant matrix, accelerating the extraction of compounds.[13]

-

Supercritical Fluid Extraction (SFE) : This technique uses a supercritical fluid, typically CO₂, as the solvent. By modifying pressure and temperature, the selectivity of the extraction can be finely tuned. Adding a co-solvent like ethanol is often necessary for extracting polar alkaloids.

-

Natural Deep Eutectic Solvents (NDESs) : These are emerging as highly efficient and environmentally friendly "green" solvents. A study on Crinum powellii showed that a choline chloride:fructose-based NDES was significantly more efficient at extracting Amaryllidaceae alkaloids than conventional solvents like methanol or ethanol.[1]

Comparative Analysis of Extraction Yields

The yield of this compound and related alkaloids is highly dependent on the plant source, its geographical location, harvest time, and the extraction methodology employed. Quantitative data is often variable, but comparative studies provide valuable insights.

| Plant Source | Extraction Method | Alkaloid(s) of Interest | Reported Yield/Efficiency | Reference |

| Pancratium illyricum | Sequential solvent extraction followed by multi-step chromatography. | This compound | 4 mg from 2.1 kg dried bulbs (via intermediate fractions). | [1][3] |

| Pancratium maritimum | Simple ethanolic maceration. | Total Alkaloids | 7.23% (crude extract yield). | [12] |

| Crinum powellii | Conventional (Ethanol) | Lycorine, Crinine, Crinamine | Baseline for comparison. | [1] |

| Crinum powellii | UAE with Surfactant (Genapol X-80) | Lycorine, Crinine, Crinamine | 138% of ethanol's extraction capacity. | [1] |

| Crinum powellii | UAE with NDES (Choline chloride:fructose) | Lycorine, Crinine, Crinamine | 243% of ethanol's extraction capacity. | [1] |

Conclusion and Future Outlook

This compound stands out as a high-potential alkaloid from the Amaryllidaceae family, with promising applications in oncology, infectious diseases, and neurology. The successful isolation of this compound is achievable through well-established protocols involving acid-base partitioning and multi-step chromatographic purification. As demonstrated, the bulbs of several Pancratium, Nerine, and Crinum species are viable natural sources.

Future research should focus on optimizing extraction parameters and exploring greener, more sustainable technologies like NDES and UAE to improve yields and reduce environmental impact. Furthermore, bio-guided fractionation, where fractions are continuously tested for biological activity throughout the isolation process, can accelerate the discovery of this compound and other novel bioactive alkaloids from the rich chemical diversity of the Amaryllidaceae family.

References

- Casu, L., Cottiglia, F., Leonti, M., De Logu, A., Agus, E., Tse-Dinh, Y. C., ... & Sissi, C. (2011). This compound effectively targets mammalian as well as bacterial type I and type II topoisomerases. Bioorganic & Medicinal Chemistry Letters, 21(23), 7041-7044. [Link]

- Casu, L., Cottiglia, F., Leonti, M., De Logu, A., Agus, E., Tse-Dinh, Y. C., ... & Sissi, C. (2011). This compound effectively targets mammalian as well as bacterial type I and type II topoisomerases. PubMed. [Link]

- Schrader, K. K., Cantrell, C. L., Masi, M., & Evidente, A. (2013). This compound and its hemisynthesized analogues as bactericides against Flavobacterium columnare. Journal of Agricultural and Food Chemistry, 61(6), 1179-1183. [Link]

- Request PDF. (n.d.). This compound effectively targets mammalian as well as bacterial type I and type II topoisomerases.

- Nair, J. J., & van Staden, J. (2021). The Occurrence and Bioactivities of Amaryllidaceae Alkaloids from Plants: A Taxonomy-Guided Genera-Wide Review. Molecules, 26(21), 6449. [Link]

- Rhee, I. K., Appels, N., Hofte, B., Karabatak, B., Erkelens, C., Stark, L. M., ... & Verpoorte, R. (2004). Isolation of the acetylcholinesterase inhibitor this compound from Nerine bowdenii by preparative HPLC coupled on-line to a flow assay system. Biological & Pharmaceutical Bulletin, 27(11), 1804-1809. [Link]

- Cajamarca-Baron, S., et al. (2021). Alkaloid Composition and Biological Activities of the Amaryllidaceae Species Ismene amancaes (Ker Gawl.) Herb. MDPI. [Link]

- Clementi, E., et al. (2023). Chemical Characterization and Cytotoxic and Antioxidant Activity Evaluation of the Ethanol Extract from the Bulbs of Pancratium maritimun Collected in Sicily. MDPI. [Link]

- Kuete, V., et al. (2021). Cytotoxicity of this compound towards multi-factorial drug resistant cancer cells and induction of apoptosis, ferroptosis, necroptosis and autophagy.

- Halabalaki, M., et al. (2020). Green techniques in comparison to conventional ones in the extraction of Amaryllidaceae alkaloids: Best solvents selection and parameters optimization.

- Berkov, S., Bastida, J., Nikolova, M., Viladomat, F., & Codina, C. (2011). Alkaloid composition of Crinum zeylanicum and antiproliferative activity of its constituents. PubMed. [Link]

- Berkov, S., et al. (2011). The Genus Nerine Herb. (Amaryllidaceae): Ethnobotany, Phytochemistry, and Biological Activity. University of Portsmouth Research Portal. [Link]

- Siddiqui, H., et al. (2018). Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders.

- Masi, M., et al. (2022).

- Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

- Chavez, M., et al. (2024). Biosynthesis of plant neuroactive alkaloids treating Alzheimer's disease. Frontiers in Plant Science. [Link]

- Folefoc, G. N., et al. (2023). Antiviral alkaloids from Crinum jagus: Extraction, synergistic effects, and activity against dengue virus and human coronavirus OC43. NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. This compound effectively targets mammalian as well as bacterial type I and type II topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.port.ac.uk [pure.port.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. [PDF] Extraction, Isolation and Mass Spectral Analysis of Crinum Zeylanicum (Beautiful Crinum) Bulbs | Semantic Scholar [semanticscholar.org]

- 9. Alkaloid Composition and Biological Activities of the Amaryllidaceae Species Ismene amancaes (Ker Gawl.) Herb. [mdpi.com]

- 10. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]

- 11. Antiviral alkaloids from Crinum jagus: Extraction, synergistic effects, and activity against dengue virus and human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Ungeremine

Introduction

Ungeremine, a betaine-type alkaloid belonging to the Amaryllidaceae family, has garnered significant attention within the scientific community for its potent cytotoxic and antiproliferative properties.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, biological mechanisms of action, and established experimental protocols. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation into this compound's therapeutic potential.

Section 1: Chemical Identity and Structure Elucidation

This compound is a complex heterocyclic molecule characterized by a pyrrolophenanthridinium core. Its unique structure is fundamental to its biological activity.

Systematic Name (IUPAC): 5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol[2]

Molecular Formula: C₁₆H₁₂NO₃⁺[2]

Molar Mass: 266.27 g/mol [2]

The structure of this compound has been unequivocally confirmed through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3] These methods provide a detailed "fingerprint" of the molecule, allowing for unambiguous identification and characterization. The elucidation of its structure is a critical first step, as it enables the exploration of structure-activity relationships and the design of synthetic analogues with potentially enhanced therapeutic properties.[4][5]

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound, which are crucial for its identification and characterization.

| Spectroscopic Technique | Key Features and Observations |

| ¹H-NMR | Complex aromatic proton signals, characteristic shifts for the methylenedioxy group, and signals corresponding to the protons on the pyrrolo[3,2,1-de]phenanthridinium core. |

| ¹³C-NMR | Resonances for all 16 carbon atoms, including quaternary carbons of the fused ring system and the characteristic signal for the methylenedioxy carbon. |

| Mass Spectrometry (MS) | A distinct molecular ion peak [M]⁺ confirming the molecular weight. Fragmentation patterns provide further structural information about the heterocyclic core.[3] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for aromatic C-H stretching, C=C stretching within the aromatic rings, and C-O stretching of the methylenedioxy group.[6] |

| UV-Vis Spectroscopy | Absorption maxima in the ultraviolet-visible region are indicative of the extended conjugated π-electron system of the phenanthridinium chromophore.[3] |

Section 2: Isolation and Synthesis

Natural Sourcing and Isolation

This compound is a naturally occurring alkaloid found in various species of the Amaryllidaceae family. It has been successfully isolated from the bulbs of plants such as Pancratium illyricum and Pancratium maritimum.[3][4] The general strategy for its isolation from plant material involves several key steps:

-

Extraction: The dried and powdered plant material is typically subjected to extraction with a polar organic solvent, most commonly methanol.

-

Acid-Base Partitioning: A fundamental technique in alkaloid isolation, this step leverages the basic nature of the nitrogen atom. The crude extract is dissolved in an acidic aqueous solution, which protonates the alkaloids, rendering them water-soluble. This allows for the removal of neutral and acidic impurities by washing with an immiscible organic solvent. The pH of the aqueous layer is then raised with a base, deprotonating the alkaloids and making them soluble in an organic solvent for extraction.

-

Chromatographic Purification: The final step involves purification of the crude alkaloid mixture using chromatographic techniques. Column chromatography, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is employed to isolate pure this compound.

Total Synthesis

The total synthesis of this compound has been achieved, providing a route to access the molecule and its analogues for further study without reliance on natural sources.[7][8] One notable synthetic approach involves the Ziegler-Ullmann reaction to construct the key biaryl linkage within the phenanthridinium core.[7][9] Such synthetic strategies are invaluable for creating derivatives to probe structure-activity relationships and optimize biological activity.[10][11]

Section 3: Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, with its anticancer properties being the most extensively studied. It demonstrates significant cytotoxicity against a range of cancer cell lines, including those with multi-drug resistance phenotypes.[1]

Anticancer Activity

This compound's primary mechanism of anticancer action is the induction of programmed cell death, or apoptosis.[1] Studies have shown that it can also induce other forms of cell death, including ferroptosis and necroptosis, highlighting its multifaceted impact on cancer cell viability.[1] Furthermore, this compound has been identified as an inhibitor of both human and bacterial topoisomerases, enzymes critical for DNA replication and transcription.[3][12] This inhibition of topoisomerase activity contributes to its cytotoxic effects.

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).[13]

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231-BCRP | Breast Carcinoma | 3.67 | [1] |

| CCRF-CEM | Leukemia | - | [1] |

| CEM/ADR5000 | Leukemia (Resistant) | 75.24 | [1] |

| A549 | Lung Carcinoma | - | [14] |

| MCF-7 | Breast Carcinoma | - | [15] |

| LoVo | Colon Carcinoma | - | [14] |

Note: Specific IC₅₀ values for all cell lines were not available in the provided search results. The table reflects the range of activity reported.[1][16][17]

Mechanism of Apoptosis Induction

This compound has been shown to induce apoptosis through a p53-dependent mitochondrial pathway.[18][19] The tumor suppressor protein p53 plays a crucial role in regulating cell cycle and apoptosis in response to cellular stress.[20][21] The activation of this pathway by this compound involves a cascade of molecular events, leading to the systematic dismantling of the cell.

The key steps in this compound-induced apoptosis are:

-

Activation of p53: this compound treatment leads to the activation of the p53 protein.[18]

-

Modulation of Bcl-2 Family Proteins: Activated p53 upregulates the expression of pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2).[22][23]

-

Mitochondrial Disruption: The shift in the balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeability (MOMP), resulting in the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the subsequent activation of a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3).[24][25]

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[26][27]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

Section 4: Key Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for two key assays used to evaluate the biological activity of this compound.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[30] The amount of formazan produced is directly proportional to the number of viable cells.[29]

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[31]

-

MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[30]

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan by viable cells.[31]

-

Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[31] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Western Blot for Apoptosis Marker Detection

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[32] It is invaluable for confirming the molecular mechanism of apoptosis by detecting key marker proteins.[22][24]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2).[32] A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[32]

Step-by-Step Protocol:

-

Cell Lysis and Protein Quantification: Treat cells with this compound as described for the MTT assay. Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors). Determine the protein concentration of the lysates using a standard assay like the BCA assay to ensure equal loading.[32]

-

SDS-PAGE: Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[32]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptotic marker of interest (e.g., anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target proteins. An increase in cleaved caspase-3 or cleaved PARP is a strong indicator of apoptosis.[23]

Below is a diagram illustrating the general workflow for a Western blot experiment.

Section 5: Conclusion and Future Directions

This compound stands out as a promising natural product with significant potential for development as an anticancer agent. Its ability to induce multiple forms of programmed cell death, including in drug-resistant cancer cells, makes it a compelling candidate for further investigation.[1] Future research should focus on several key areas:

-

Pharmacokinetic and In Vivo Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its translation into a clinical setting. In vivo studies in animal models are necessary to evaluate its efficacy and safety profile.

-

Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens the door to the creation of a library of analogues.[7] SAR studies will help identify the key structural features responsible for its biological activity and guide the design of more potent and selective compounds.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies with reduced side effects.

The comprehensive data presented in this guide provides a solid foundation for researchers to build upon, accelerating the exploration of this compound's full therapeutic potential.

References

A complete list of all sources cited in this guide is provided below.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Kuete, V., et al. (2019). Cytotoxicity of this compound towards multi-factorial drug resistant cancer cells and induction of apoptosis, ferroptosis, necroptosis and autophagy. Phytomedicine, 59, 152832.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- Stark, L. M., et al. (2000). Total synthesis of Amaryllidaceae pyrrolophenanthridinium alkaloids via the Ziegler-Ullmann reaction: tortuosine, criasbetaine, and this compound. Journal of Organic Chemistry, 65(10), 3227-30.

- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.

- Stark, L. M., et al. (2000). Total Synthesis of Amaryllidaceae Pyrrolophenanthridinium Alkaloids via the Ziegler−Ullmann Reaction: Tortuosine, Criasbetaine, and this compound. The Journal of Organic Chemistry, 65(10), 3227-3230.

- National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. PubMed.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?

- Casu, L., et al. (2011). This compound effectively targets mammalian as well as bacterial type I and type II topoisomerases. Bioorganic & Medicinal Chemistry Letters, 21(24), 7351-7354.

- ResearchGate. (2011). This compound effectively targets mammalian as well as bacterial type I and type II topoisomerases | Request PDF.

- ResearchGate. (n.d.). Antiproliferative activity (IC50 values) of compounds 1-8 against different cancer cells a.

- Schrader, K. K., et al. (2013). This compound and its hemisynthesized analogues as bactericides against Flavobacterium columnare. Journal of Agricultural and Food Chemistry, 61(6), 1179-83.

- ResearchGate. (n.d.). IC50 values of compounds (1-32) and cisplatin, obtained in the...

- Semantic Scholar. (2000). Total Synthesis of Amaryllidaceae Pyrrolophenanthridinium Alkaloids via the Ziegler—Ullmann Reaction: Tortuosine, Criasbetaine, and this compound.

- Inhibition of mutant P53 tumour cells by medicinal plants. (2016). Pharmaceutical Journal.

- Dai, F., et al. (2013). A natural small molecule harmine inhibits angiogenesis and suppresses tumour growth through activation of p53 in endothelial cells. PLoS One, 8(1), e52162.

- Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies. (2023). Medicinal Chemistry Online.

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- National Center for Biotechnology Information. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PubMed.

- Ghosal, S., et al. (1988). The role of this compound in the growth-inhibiting and cytotoxic effects of lycorine: evidence and speculation. Planta Medica, 54(2), 114-6.

- Characteristics of apoptosis induction by the alkaloid emetine in human tumour cell lines. (2007). Basic & Clinical Pharmacology & Toxicology.

- Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting. (2021). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1876(1), 188556.

- ResearchGate. (n.d.). IC 50 values for antiproliferative activities of polygamain, podophyllotoxin, and CA-4 against diverse cancer cell lines.

- ResearchGate. (n.d.). IC50 values of the active compounds inhibiting human cancer cell growth...

- MDPI. (n.d.). Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect.

- MDPI. (n.d.). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids.

- ResearchGate. (n.d.). Cytotoxicity of this compound towards multi-factorial drug resistant cancer cells and induction of apoptosis, ferroptosis, necroptosis and autophagy | Request PDF.

- Google Patents. (n.d.). Methods for isolating alkaloids from plants.

- Wiley-VCH. (2011). Part I Biomimetic Total Synthesis of Alkaloids.

- Major apoptotic mechanisms and genes involved in apoptosis. (2016). Tumour Biology, 37(7), 8459-66.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- KOPS. (n.d.). Unified Strategy for the Total Synthesis of natural and non-natural Sarpagine Alkaloids and the Ajmaline Alkaloid Vinorine.

- National Center for Biotechnology Information. (2021). Isolation of bioactive compounds from medicinal plants used in traditional medicine: Rautandiol B, a potential lead compound against Plasmodium falciparum.

- YouTube. (2022). Structural Elucidation and Medicinal Uses of a Few Alkaloids.

- National Center for Biotechnology Information. (n.d.). Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.

Sources

- 1. Cytotoxicity of this compound towards multi-factorial drug resistant cancer cells and induction of apoptosis, ferroptosis, necroptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C16H12NO3+ | CID 159646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound effectively targets mammalian as well as bacterial type I and type II topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Its hemisynthesized analogues as bactericides against Flavobacterium columnare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. Total synthesis of Amaryllidaceae pyrrolophenanthridinium alkaloids via the Ziegler-Ullmann reaction: tortuosine, criasbetaine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Total Synthesis of Amaryllidaceae Pyrrolophenanthridinium Alkaloids via the Ziegler—Ullmann Reaction: Tortuosine, Criasbetaine, and this compound. | Semantic Scholar [semanticscholar.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A natural small molecule harmine inhibits angiogenesis and suppresses tumour growth through activation of p53 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 21. Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. researchgate.net [researchgate.net]

- 24. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Characteristics of apoptosis induction by the alkaloid emetine in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Major apoptotic mechanisms and genes involved in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. clyte.tech [clyte.tech]

- 30. broadpharm.com [broadpharm.com]

- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Apoptosis western blot guide | Abcam [abcam.com]

Ungeremine as a Potent Acetylcholinesterase Inhibitor: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract Ungeremine, a phenanthridine alkaloid derived from the Amaryllidaceae family, has emerged as a highly potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. With an inhibitory potency surpassing that of established drugs like galantamine, this compound presents a compelling scaffold for the development of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, from its biochemical mechanism of action to detailed, field-proven protocols for its isolation, characterization, and kinetic analysis. We delve into the causality behind experimental choices, offering a self-validating framework for researchers. This document is intended to serve as an authoritative resource for scientists and drug development professionals, synthesizing core scientific principles with practical, actionable methodologies.

Introduction: The Therapeutic Promise of a Natural Alkaloid

The progressive loss of cholinergic function is a key pathological hallmark of Alzheimer's disease (AD), leading to significant cognitive and memory deficits.[1][2] The primary therapeutic strategy to combat this is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades acetylcholine in the synaptic cleft, thereby boosting cholinergic neurotransmission.[3][4] While several synthetic AChE inhibitors are clinically approved, the search for more potent and selective agents with favorable pharmacological profiles continues.[5]

Natural products, particularly alkaloids, have historically been a rich source of neuroactive compounds.[6][7] this compound, an alkaloid isolated from plants of the Amaryllidaceae family such as Nerine bowdenii and Pancratium illyricum L., stands out as a particularly promising candidate.[8][9] Seminal studies have demonstrated its potent AChE inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) value of 0.35 µM, indicating stronger activity than the approved AD drug galantamine (IC50 of 2.2 µM).[8] This guide provides the technical foundation for researchers to explore the full therapeutic potential of this compound and its analogues.

Biochemical Basis of Inhibition

Acetylcholinesterase: Structure and Function

Acetylcholinesterase (EC 3.1.1.7) is a serine hydrolase that terminates neurotransmission at cholinergic synapses by rapidly hydrolyzing acetylcholine.[10][11] Its remarkable catalytic efficiency is attributed to a highly evolved active site located at the bottom of a deep and narrow gorge, approximately 20 Å deep.[12] The active site comprises two main subsites:

-

The Esteratic Subsite: Contains the catalytic triad of amino acids (Serine, Histidine, and Glutamate) responsible for the hydrolysis of the acetylcholine ester bond.[4][12]

-

The Anionic Subsite: Rich in aromatic residues, it binds the quaternary amine of acetylcholine through cation-π interactions, properly orienting the substrate for catalysis.[4][12]

A "peripheral" anionic site (PAS) at the rim of the gorge provides an additional binding location for inhibitors, which can influence substrate trafficking and allosterically modulate enzyme activity. The complex architecture of AChE offers multiple targets for inhibitor binding, leading to various modes of inhibition.

Proposed Mechanism of this compound Inhibition

The interaction between an inhibitor and AChE can be reversible or irreversible.[4] Reversible inhibitors, which are therapeutically preferred for conditions like AD, can be further classified based on their kinetic behavior as competitive, non-competitive, uncompetitive, or mixed-type inhibitors.[13][14]

Molecular docking studies predict that this compound establishes strong binding within the AChE active site, with a calculated binding affinity of -10.4 kcal/mol.[15] This strong interaction is likely mediated by a combination of hydrogen bonds and hydrophobic interactions with the key aromatic residues lining the catalytic gorge.[12][15] The planar nature of the this compound scaffold and its positively charged nitrogen atom are critical features that likely facilitate intercalation into the active site gorge and interaction with the anionic subsite.[9] Based on the complex binding possibilities, this compound likely acts as a mixed-type or non-competitive inhibitor, binding to both the free enzyme and the enzyme-substrate complex.

Caption: Cholinergic synapse showing this compound blocking AChE.

Core Methodologies for Characterization

Isolation and Purification of this compound

This compound is naturally present in the bulbs of plants like Nerine bowdenii.[8] The following protocol outlines a standard laboratory approach for its extraction and isolation.

Experimental Protocol: Isolation of this compound

-

Preparation of Plant Material:

-

Obtain fresh or dried bulbs of the source plant (e.g., Nerine bowdenii).

-

Grind the material into a fine powder to maximize surface area for extraction.

-

-

Solvent Extraction:

-

Defat the powdered material by performing a continuous hot extraction in a Soxhlet apparatus with a non-polar solvent like petroleum ether. This step removes lipids and other non-polar compounds.[16]

-

Following defatting, subject the plant material to a second Soxhlet extraction using 95% ethanol or methanol for 24-48 hours to extract the alkaloids.[16]

-

-

Crude Extract Preparation:

-

Remove the extraction solvent (ethanol/methanol) from the resulting solution under reduced pressure using a rotary evaporator to yield a crude, gummy extract.

-

-

Purification by Chromatography:

-

Rationale: Chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

-

Counter-Current Chromatography (CPC): This is an effective initial purification step for complex natural product extracts. It separates compounds based on their partition coefficients between two immiscible liquid phases.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC coupled with a suitable detector (e.g., UV-Vis).[8]

-

Stationary Phase: A C18 reversed-phase column is typically effective.

-

Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds.

-

Detection: Monitor the elution profile and collect fractions corresponding to the peak of interest. An on-line activity assay can be coupled to the HPLC to directly identify the inhibitory fractions.[8]

-

-

-

Structure Verification:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR, and mass spectrometry. Compare the obtained spectra with literature data.[8]

-

In Vitro AChE Inhibition Assay (Ellman's Method)

The Ellman's assay is a rapid, simple, and widely adopted colorimetric method for measuring AChE activity.[17][18][19]

Assay Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity.[18][20] The presence of an inhibitor like this compound reduces this rate.

Caption: Workflow for the Ellman's AChE inhibition assay.

Experimental Protocol: AChE Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

DTNB Solution: 10 mM DTNB in assay buffer.

-

ATCh Solution: 10 mM Acetylthiocholine Iodide (ATCh) in assay buffer.

-

AChE Solution: Prepare a working solution of AChE (e.g., from Electrophorus electricus or human recombinant) in assay buffer to a final concentration of ~0.1 U/mL.[21]

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add in the following order:

-

50 µL of Assay Buffer

-

25 µL of DTNB solution

-

25 µL of this compound solution at various concentrations (or buffer/solvent for control wells).

-

25 µL of AChE solution.

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[21][22]

-

Initiate the reaction by adding 25 µL of ATCh solution to all wells. The total reaction volume will be 150 µL.[18]

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.

-

Take kinetic readings every 60 seconds for 10-15 minutes.[18]

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope (ΔAbsorbance/minute) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100[18]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]

-

Enzyme Kinetic Analysis

To elucidate the mechanism of inhibition, kinetic studies are performed by measuring reaction rates at varying substrate and inhibitor concentrations.[14]

Experimental Protocol: Kinetic Analysis

-

Setup: Perform the Ellman's assay as described above.

-

Vary Substrate Concentration: For a fixed concentration of this compound (e.g., near its IC50), vary the concentration of the substrate (ATCh) across a range (e.g., 0.1 to 2 mM).[14] Repeat this for at least two different fixed concentrations of this compound and a control with no inhibitor.

-

Data Analysis (Lineweaver-Burk Plot):

-

Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

-

Transform the data by taking the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the velocity (1/V).

-

Plot 1/V (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk plot.

-

Analyze the resulting pattern of lines to determine the inhibition type (see Section 4.2).

-

Caption: Decision logic for determining inhibition type via kinetics.

Computational Analysis: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor) to form a stable complex.[5][23] It provides invaluable insights into the binding mode and affinity.

Protocol: Molecular Docking of this compound

-

Receptor Preparation:

-

Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB; e.g., PDB ID: 4EY7).

-

Using molecular modeling software (e.g., MOE, AutoDock, Discovery Studio), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem or draw it using a chemical editor.

-

Perform energy minimization to obtain a stable, low-energy conformation.

-

-

Docking Simulation:

-

Define the binding site (active site gorge) on the AChE structure based on the location of the co-crystallized ligand or known active site residues.

-

Run the docking algorithm to generate multiple possible binding poses of this compound within the defined site.

-

-

Analysis of Results:

-

Rank the poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest energy is considered the most probable binding mode.[11]

-

Visualize the top-ranked pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π stacking with specific amino acid residues in the active site.[15]

-

Data Synthesis and Interpretation

Quantitative Inhibitory Potency

Summarizing quantitative data is crucial for comparing the potency of different inhibitors.

| Parameter | Value | Method | Source |

| IC50 | 0.35 µM | Fluorometric Flow Assay | [8] |

| Binding Energy | -10.4 kcal/mol | Molecular Docking | [15] |

Table 1: Reported inhibitory parameters for this compound against Acetylcholinesterase.

Interpreting Kinetic Data

The Lineweaver-Burk plot provides a clear visual diagnosis of the inhibition mechanism:

-

Competitive Inhibition: All lines intersect on the y-axis. The inhibitor competes with the substrate for the active site. Vmax is unchanged, but the apparent Km increases.

-

Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to a site other than the active site, affecting both free enzyme and the enzyme-substrate complex. Km is unchanged, but Vmax decreases.[24]

-

Uncompetitive Inhibition: The lines are parallel. The inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease.

-

Mixed Inhibition: Lines intersect in the second or third quadrant (off-axis). The inhibitor binds to an allosteric site and has different affinities for the free enzyme and the enzyme-substrate complex. Both Vmax and Km are altered.[14]

Structural Insights from Molecular Docking

Analysis of the docked pose of this compound within the AChE active site reveals specific interactions that anchor the molecule. Key interactions often involve aromatic residues like Trp86, Tyr124, Phe338, and Trp286, which form the lining of the gorge.[12][15] The planar aromatic structure of this compound can form π-π stacking interactions, while its charged nitrogen can interact with the anionic subsite, mimicking the binding of acetylcholine's quaternary amine. Visualizing these interactions is key to understanding the structural basis of inhibition and guiding future structure-activity relationship (SAR) studies for lead optimization.

Broader Biological Context and Future Directions

While its anti-AChE activity is a primary focus for neurotherapeutics, this compound exhibits a range of other biological activities. Studies have shown it possesses cytotoxic activity against various cancer cell lines, including multi-drug resistant phenotypes, and can induce multiple forms of cell death such as apoptosis and ferroptosis.[25][26] Furthermore, it has demonstrated antibacterial properties and the ability to inhibit topoisomerases, enzymes crucial for DNA replication.[9][27][28]

This polypharmacology suggests that while this compound is a powerful AChE inhibitor, its development as a therapeutic requires careful consideration of its other cellular targets to ensure selectivity and minimize off-target effects.

Future research should focus on:

-

In Vivo Efficacy: Assessing the ability of this compound to cross the blood-brain barrier and modulate cognitive function in animal models of Alzheimer's disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify the key structural motifs responsible for its potent AChE inhibition and to optimize for selectivity and safety.[27]

-

Toxicology and Safety Profiling: Conducting comprehensive in vitro and in vivo toxicity studies to evaluate its therapeutic window.

Conclusion

This compound is a compelling natural product lead for the development of next-generation acetylcholinesterase inhibitors. Its high potency, established through robust in vitro assays, and its well-defined interactions within the AChE active site, elucidated by computational methods, provide a solid foundation for further investigation. The technical protocols and analytical frameworks presented in this guide offer a comprehensive roadmap for researchers to rigorously characterize this compound and its derivatives, accelerating the journey from a promising natural compound to a potential clinical therapeutic for Alzheimer's disease and other cholinergic-deficient conditions.

References

- Worek, F., Mast, U., Kiderlen, D., Diepold, C., & Eyer, P. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(S1).

- Ingkaninan, K., de Best, C. M., van der Heijden, R., Hofte, A. J., Karabatak, B., Irth, H., Tjaden, U. R., van der Greef, J., & Verpoorte, R. (2000). Isolation of the acetylcholinesterase inhibitor this compound from Nerine bowdenii by preparative HPLC coupled on-line to a flow assay system. Journal of Natural Products, 63(6), 803–806.

- Du, D., & Li, P. (2012). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 920, 137-145.

- Kuete, V., Nago, T. R. D., & Efferth, T. (2019). Cytotoxicity of this compound towards multi-factorial drug resistant cancer cells and induction of apoptosis, ferroptosis, necroptosis and autophagy. Phytomedicine, 60, 152832.

- Pohanka, M. (2014). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Molecules, 19(6), 7837-7846.

- Kumar, A., & Rajkumar, V. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068.

- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene.

- Kuete, V., Nago, T. R. D., & Efferth, T. (2019). Cytotoxicity of this compound towards multi-factorial drug resistant cancer cells and induction of apoptosis, ferroptosis, necroptosis and autophagy. ResearchGate.

- Casu, L., et al. (2011). This compound effectively targets mammalian as well as bacterial type I and type II topoisomerases. Bioorganic & Medicinal Chemistry Letters, 21(24), 7359-7362.

- Srivastav, A. K., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-8.

- Musilek, K., & Kuca, K. (2015). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 13(3), 315-333.

- Unknown Author. (n.d.). Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase. Source Not Available.

- Unknown Author. (n.d.). Lecture Notes for Session 5: Indirect-Acting Agents - Reversible Cholinesterase Inhibitors. SNS Courseware.

- Schrader, K. K., et al. (2013). This compound and its hemisynthesized analogues as bactericides against Flavobacterium columnare. Journal of Agricultural and Food Chemistry, 61(7), 1599-1604.

- Casu, L., et al. (2011). This compound effectively targets mammalian as well as bacterial type I and type II topoisomerases. ResearchGate.

- Al-Tamimi, A. M. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers.

- Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Wikipedia.

- Unknown Author. (2024). Alkaloids as drug leads in Alzheimer's treatment: Mechanistic and therapeutic insights. PubMed.

- Zhang, H. Y., & Tang, X. C. (2006). Progress in mechanisms of acetylcholinesterase inhibitors and memantine for treatment of Alzheimer's disease. Acta Pharmacologica Sinica, 27(10), 1203-1211.

- Unknown Author. (n.d.). Acetylcholinesterase Inhibitors. Encyclopedia.pub.

- Sterling, J., et al. (2002). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. ResearchGate.

- Malomo, S. O., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 992497.

- Bergan, T. (2025). Scientists Intrigued by Old Drug That Reverses Signs of Alzheimer's in Mice. Futurism.

- Kamal, M. A., et al. (2005). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Neuroscience Letters, 386(2), 102-106.

- Negru, P. A., et al. (2023). Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction. ResearchGate.

- University of Colorado Anschutz Medical Campus. (2025). Long-approved drug shows promise in slowing neuron loss in Alzheimer's disease. Medical Xpress.

- Rahman, M. H., et al. (2023). Exploring Medicinal Herbs’ Therapeutic Potential and Molecular Docking Analysis for Compounds as Potential Inhibitors of Human Acetylcholinesterase in Alzheimer’s Disease Treatment. MDPI.

- Unknown Author. (n.d.). DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER'S DISEASE USING MOLECULAR DOCKING TECHNIQUE.

- Sharma, D., & Sharma, D. (2022). Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. The Pharma Innovation Journal, 11(10), 108-113.

- Liu, X., et al. (2024). Biosynthesis of plant neuroactive alkaloids treating Alzheimer's disease. Frontiers in Plant Science, 15.

- Unknown Author. (n.d.). Inhibition kinetics of acetylcholinesterase (AChE) activity in the... ResearchGate.

- Rasool, M. H., et al. (n.d.). ISOLATION AND CHARACTERIZATION OF GYMNEMIC ACID FROM INDIGENOUS GYMNEMA SYLVESTRE. Source Not Available.

- The Chicago Report. (2025). Northwestern develops experimental Alzheimer's drug. YouTube.

- Exelixis Medical Affairs. (n.d.). Explore Clinical Trials. Exelixis.

Sources

- 1. oaepublish.com [oaepublish.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. studiauniversitatis.ro [studiauniversitatis.ro]

- 6. Alkaloids as drug leads in Alzheimer's treatment: Mechanistic and therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]

- 8. Isolation of the acetylcholinesterase inhibitor this compound from Nerine bowdenii by preparative HPLC coupled on-line to a flow assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound effectively targets mammalian as well as bacterial type I and type II topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. lupinepublishers.com [lupinepublishers.com]

- 13. snscourseware.org [snscourseware.org]